1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate

描述

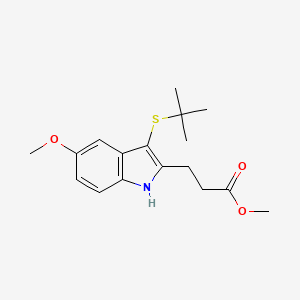

1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate is a complex organic compound featuring a tert-butylthio group, a methoxy group, and an indole moiety

属性

分子式 |

C17H23NO3S |

|---|---|

分子量 |

321.4 g/mol |

IUPAC 名称 |

methyl 3-(3-tert-butylsulfanyl-5-methoxy-1H-indol-2-yl)propanoate |

InChI |

InChI=1S/C17H23NO3S/c1-17(2,3)22-16-12-10-11(20-4)6-7-13(12)18-14(16)8-9-15(19)21-5/h6-7,10,18H,8-9H2,1-5H3 |

InChI 键 |

XVNTUJVMOALEIY-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)SC1=C(NC2=C1C=C(C=C2)OC)CCC(=O)OC |

产品来源 |

United States |

准备方法

The synthesis of 1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.

Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via nucleophilic substitution reactions using tert-butylthiol and appropriate leaving groups.

Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Esterification: The final step involves esterification to form the propionate ester using propionic acid or its derivatives under acidic or basic conditions.

化学反应分析

1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

科学研究应用

1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activity.

Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

作用机制

The mechanism of action of 1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites.

Modulation of Receptors: The compound may interact with cell surface or intracellular receptors, modulating their activity and downstream signaling pathways.

Interference with Cellular Processes: It can affect various cellular processes, such as cell proliferation, apoptosis, and differentiation, by interacting with key regulatory proteins and pathways.

相似化合物的比较

1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate can be compared with similar compounds, such as:

1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl acetate: This compound has an acetate ester group instead of a propionate ester group, which may affect its reactivity and biological activity.

1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl butyrate: This compound has a butyrate ester group, which may influence its solubility and interaction with biological targets.

1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl benzoate:

生物活性

The compound 1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate is a synthetic derivative of indole, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, synthesizing data from various studies, including in vitro and in vivo assessments.

Chemical Structure and Properties

The compound features an indole core substituted with a tert-butylthio group and a methoxy group, which are known to influence its biological properties. The structural formula can be represented as:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of indole derivatives, including the target compound. A notable study demonstrated that derivatives with indole structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 0.13 to 1.0 µg/mL against multidrug-resistant strains, suggesting strong potential for therapeutic applications against bacterial infections .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-(3-(tert-butylthio)-5-methoxy...) | 0.5 | Staphylococcus aureus |

| Tris(1H-indol-3-yl)methylium salt | 0.25 | Escherichia coli |

| N-(Hydroxyalkyl) derivative | 2.0 | Enterococcus faecium |

The compound's mechanism of action may involve disruption of bacterial cell membranes, facilitating the entry of the drug into the cells .

Cytotoxicity Assessment

While the antimicrobial properties are promising, cytotoxicity remains a critical concern. Studies have shown that some indole derivatives exhibit varying levels of cytotoxicity towards human fibroblast cells (HPF-hTERT). The cytotoxic effects were evaluated using the MTT assay, which indicated that certain modifications to the indole structure could reduce toxicity while maintaining antimicrobial efficacy.

Table 2: Cytotoxicity of Indole Derivatives

| Compound | LD50 (mg/kg) | Toxicity Level |

|---|---|---|

| 1-(3-(tert-butylthio)-5-methoxy...) | >100 | Low |

| Tris(1H-indol-3-yl)methylium salt | 50 | Moderate |

| N-(Hydroxyalkyl) derivative | <10 | High |

Case Studies

In vivo studies conducted on mice models have further elucidated the therapeutic potential of indole derivatives. For instance, a study involving administration of This compound showed promising results in reducing bacterial load in models of staphylococcal sepsis, with observed tolerability and minimal side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。